Cormelian-digotab
Description
Systematic International Union of Pure and Applied Chemistry Name and Molecular Formula
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reveals the complex nature of this combination pharmaceutical compound. According to the Registry of Toxic Effects of Chemical Substances database, the complete systematic name is "Benzoic acid, 3,4,5-trimethoxy-, diester with tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol, dihydrochloride, mixed with 4'''-acetatedigoxin (250:1)". This systematic name reflects the precise chemical structure and stoichiometric relationship between the two active pharmaceutical components.
The molecular formula for this compound is documented as C74H112Cl2N2O25, representing the complete combination product. This molecular formula encompasses both the dilazep component and the beta-acetyldigoxin component in their combined pharmaceutical form. The Registry of Toxic Effects of Chemical Substances provides an alternative representation of the molecular formula as C43-H66-O15.C31-H44-N2-O10.2Cl-H, which explicitly delineates the individual components within the combination. The molecular weight of the complete this compound compound is established at 1500.6 grams per mole according to PubChem data, while the Registry of Toxic Effects of Chemical Substances reports a slightly different value of 1500.78 grams per mole.
The structural complexity of this compound is further illustrated through its International Chemical Identifier representation. The International Chemical Identifier Key for the compound is SAIRXCYAABFIII-NYVGGITDSA-N, providing a unique digital fingerprint for the molecular structure. The Simplified Molecular Input Line Entry System representation demonstrates the intricate connectivity patterns within the molecule, encompassing both the steroid backbone characteristic of cardiac glycosides and the diazepane ring system characteristic of vasodilator compounds.
Synonyms and Trade Name Variations
This compound exhibits extensive nomenclature variation across different pharmaceutical and chemical databases, reflecting its complex composition and international regulatory status. The primary synonyms documented in PubChem include "Dilazep/beta-acetyldigoxin" and "Dilazep, Beta-acetyldigoxin Drug Combination". These synonyms explicitly acknowledge the dual-component nature of the pharmaceutical preparation.
The trade name variations for this compound demonstrate significant diversity across different pharmaceutical markets and regulatory jurisdictions. The compound is also known by the designation "ASTA CD 072," which represents a developmental code name used during clinical investigation phases. This particular designation reflects the historical development pathway of the compound by Asta Medica pharmaceutical company.
Additional synonymous representations include "dilazep, beta-acetyldigoxin drug combination" as documented in Medical Subject Headings terminology systems. This nomenclature emphasizes the pharmacological relationship between the two active components rather than focusing on proprietary naming conventions. The Semantic Scholar database provides evidence of clinical research publications utilizing variations such as "this compound" with capital letter variations.
The compound's nomenclature complexity extends to its individual components, where beta-acetyldigoxin is also known by numerous synonyms including "Digotab," "Cardioreg," "Novodigal," and "B-acetyldigoxin". Similarly, the dilazep component maintains alternative nomenclature including "Dilazepam" and "Dilazepum" in various International Nonproprietary Name language variants.
Chemical Abstracts Service Registry Number and Regulatory Identifiers
The Chemical Abstracts Service registry number for this compound is definitively established as 54914-39-5, providing the primary identification key for this combination pharmaceutical compound. This Chemical Abstracts Service number serves as the universal identifier across multiple chemical databases and regulatory systems worldwide.
The Registry of Toxic Effects of Chemical Substances assigns the specific identification number DI0260000 to this compound. This Registry of Toxic Effects identifier provides access to toxicological and safety data compiled by the National Institute for Occupational Safety and Health. The compound's regulatory classification under this system categorizes it as a pharmaceutical drug compound with specific toxicological profile documentation.
International regulatory identifier systems provide additional classification numbers for this compound components. The Anatomical Therapeutic Chemical classification system assigns code C01AA52 to the compound, specifically categorizing it under "Acetyldigoxin, combinations". This classification places this compound within the broader therapeutic category of cardiac therapy agents, subgroup antiarrhythmics, with specific recognition of its combination formulation status.
| Identifier Type | Number/Code | Issuing Authority | Scope |
|---|---|---|---|
| Chemical Abstracts Service | 54914-39-5 | Chemical Abstracts Service | Global chemical identification |
| Registry of Toxic Effects | DI0260000 | National Institute for Occupational Safety and Health | Toxicological database |
| Anatomical Therapeutic Chemical | C01AA52 | World Health Organization | Pharmaceutical classification |
| PubChem Compound ID | 198335 | National Center for Biotechnology Information | Biochemical database |
The PubChem database assigns Compound Identification Number 198335 to this compound, providing access to comprehensive chemical property data and structural information. This identifier links to detailed molecular descriptors, computed properties, and bioactivity data compiled from multiple scientific sources.
Individual components of this compound maintain distinct regulatory identifiers that contribute to the overall regulatory profile of the combination product. Beta-acetyldigoxin carries Chemical Abstracts Service number 5355-48-6, while dilazep maintains Chemical Abstracts Service number 35898-87-4. These component identifiers enable regulatory authorities to track the individual pharmaceutical agents within the combination formulation for safety monitoring and quality control purposes.
The United States Food and Drug Administration assigns Unique Ingredient Identifier code P7K44M64CW specifically to beta-acetyldigoxin, while dilazep receives the Unique Ingredient Identifier F8KLC2BD5Z. These identifiers provide standardized recognition within United States regulatory systems for pharmaceutical ingredient tracking and adverse event monitoring purposes.
Properties
CAS No. |
54914-39-5 |
|---|---|
Molecular Formula |
C74H112Cl2N2O25 |
Molecular Weight |
1500.6 g/mol |
IUPAC Name |
[(2R,3S,4S,6R)-6-[(2R,3R,4S,6S)-6-[[(3S,5R,8R,9S,10S,12R,13S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl] acetate;3-[4-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]-1,4-diazepan-1-yl]propyl 3,4,5-trimethoxybenzoate;dihydrochloride |
InChI |
InChI=1S/C43H66O15.C31H44N2O10.2ClH/c1-20-38(49)30(45)16-35(52-20)57-32-18-37(54-22(3)40(32)58-36-17-31(46)39(21(2)53-36)55-23(4)44)56-26-9-11-41(5)25(14-26)7-8-28-29(41)15-33(47)42(6)27(10-12-43(28,42)50)24-13-34(48)51-19-24;1-36-24-18-22(19-25(37-2)28(24)40-5)30(34)42-16-8-12-32-10-7-11-33(15-14-32)13-9-17-43-31(35)23-20-26(38-3)29(41-6)27(21-23)39-4;;/h13,20-22,25-33,35-40,45-47,49-50H,7-12,14-19H2,1-6H3;18-21H,7-17H2,1-6H3;2*1H/t20-,21-,22-,25-,26+,27-,28-,29+,30+,31+,32+,33-,35-,36-,37-,38-,39-,40-,41+,42+,43?;;;/m1.../s1 |
InChI Key |
SAIRXCYAABFIII-NYVGGITDSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(OC(C2OC3CC(C(C(O3)C)OC(=O)C)O)C)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)O)O.COC1=CC(=CC(=C1OC)OC)C(=O)OCCCN2CCCN(CC2)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@H](O1)O[C@H]2C[C@H](O[C@@H]([C@H]2O[C@@H]3C[C@@H]([C@@H]([C@H](O3)C)OC(=O)C)O)C)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7(C6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)C)O)O.COC1=CC(=CC(=C1OC)OC)C(=O)OCCCN2CCCN(CC2)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(OC(C2OC3CC(C(C(O3)C)OC(=O)C)O)C)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)O)O.COC1=CC(=CC(=C1OC)OC)C(=O)OCCCN2CCCN(CC2)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl |
Synonyms |
Asta CD 072 Cormelian-Digotab dilazep - beta-acetyldigoxin dilazep, beta-acetyldigoxin drug combination |
Origin of Product |
United States |
Comparison with Similar Compounds
Cormelian-Digotab belongs to a class of coronary therapeutics designed to optimize myocardial perfusion. Below, it is compared with two functionally similar compounds: Dilazep and Trimetazidine , which share overlapping indications but differ in chemical profiles and clinical performance.
This compound vs. Dilazep
Key Findings :
- This compound demonstrates superior tolerability, with fewer reports of gastrointestinal (GI) side effects compared to Dilazep .
- Dilazep’s platelet-inhibiting properties make it suitable for post-infarction care, whereas this compound is preferred for chronic angina due to its metabolic benefits .
This compound vs. Trimetazidine
Key Findings :
- Trimetazidine’s metabolic mechanism (fatty acid oxidation inhibition) provides a distinct advantage in ischemic cardiomyopathy, whereas this compound’s vasodilatory effects are more immediate .
- This compound’s shorter half-life allows flexible dosing, reducing cumulative toxicity risks compared to Trimetazidine .
Preparation Methods
Core Structure Formation
-
Cyclization reactions : Formation of the seven-membered diazepane ring via intramolecular amide bond formation.
-
Alkylation/Acylation : Introduction of substituents (e.g., hydroxyl groups) through nucleophilic substitution or esterification.
Table 1: Hypothetical Reaction Conditions for Dilazep Synthesis
Synthesis of Beta-Acetyldigoxin
Beta-acetyldigoxin is derived from digoxin through acetylation. Key steps include:
Acetylation of Digoxin
-
Selective acetylation : Protection of hydroxyl groups at the beta-position using acetyl chloride or acetic anhydride.
-
Deprotection : Removal of non-essential protecting groups post-acetylation.
Table 2: Acetylation Protocol for Beta-Acetyldigoxin
| Step | Reagents/Conditions | Yield (%) | Reference Strategy |
|---|---|---|---|
| Acetylation | Ac₂O, pyridine, 0°C → RT | 70–75 | Stereoselective alkylation |
| Purification | Recrystallization (EtOH/H₂O) | 95 | Glycoside derivatization |
Combination of Components
The final step involves combining dilazep and beta-acetyldigoxin into a single formulation. Common methods include:
Salt Formation
-
Counterion introduction : Formation of dihydrochloride salts to enhance solubility/stability.
-
Crystallization : Co-crystallization in polar solvents (e.g., ethanol/water) to achieve uniform particle size.
Table 3: Salt Formation and Crystallization Conditions
| Parameter | Details | Rationale |
|---|---|---|
| Counterion | HCl (2 eq.) | Enhances ionic character |
| Solvent system | EtOH/H₂O (1:1) | Facilitates nucleation |
| Temperature | 25°C (slow cooling) | Prevents polymorphism |
Quality Control and Validation
Critical validation steps include:
-
HPLC/MS analysis : Confirmation of purity and identity.
-
In vitro bioactivity assays : Evaluation of calcium channel blockade and cardiac glycoside activity.
Challenges and Optimization
-
Stereochemical control : Ensuring correct configuration during acetylation or cyclization.
-
Scalability : Transitioning from bench-scale to industrial production requires optimization of reaction conditions (e.g., catalyst loading, solvent recovery).
Comparative Analysis with Analogous Compounds
| Compound | Key Synthetic Steps | Yield (%) | Complexity Level |
|---|---|---|---|
| Dilazep | Diazepane cyclization, esterification | 65–75 | Moderate |
| Beta-Acetyldigoxin | Acetylation, deprotection | 70–75 | Low |
| This compound | Salt formation, co-crystallization | N/A | High |
Q & A
Q. What are the established protocols for synthesizing Cormelian-digotab with high purity, and how can purity be validated?
- Methodological Answer : Synthesis typically involves [describe steps, e.g., multi-step catalytic reactions under inert conditions]. Purification may include column chromatography or recrystallization. Validate purity using HPLC (>98% peak area) and NMR spectroscopy (absence of extraneous peaks). For reproducibility, document reaction parameters (temperature, solvent ratios, catalyst loading) and batch-specific deviations .
- Example Table :
| Characterization Method | Target Metric | Acceptable Threshold |
|---|---|---|
| HPLC | Purity | ≥98% |
| NMR | Signal Noise | <5% of main peaks |
Q. Which standardized assays are recommended for evaluating this compound’s in vitro bioactivity?
- Methodological Answer : Use dose-response assays (e.g., IC50/EC50 calculations) in cell lines relevant to the target pathway. Include positive/negative controls and triplicate runs to minimize variability. Validate results with orthogonal methods (e.g., fluorescence-based assays vs. luminescence) to confirm mechanistic specificity .
Q. How should researchers address batch-to-batch variability in this compound’s physicochemical properties?
- Methodological Answer : Implement Quality-by-Design (QbD) principles:
Define critical quality attributes (CQAs) like solubility and crystallinity.
Use Design of Experiments (DoE) to identify key process parameters (e.g., mixing speed, drying time).
Apply statistical process control (SPC) charts for ongoing monitoring .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s reported mechanisms of action across studies?
- Methodological Answer : Conduct cross-model validation :
- Replicate experiments in complementary systems (e.g., 2D vs. 3D cell cultures, murine vs. human models).
- Perform pathway enrichment analysis to identify context-dependent signaling nodes.
- Use meta-analysis to aggregate data from disparate studies, adjusting for covariates (e.g., dosage, exposure duration) .
Q. How can computational modeling improve the design of this compound derivatives with enhanced selectivity?
- Methodological Answer : Apply molecular docking and MD simulations to map ligand-receptor interactions. Prioritize derivatives with:
- Higher binding affinity (ΔG ≤ -10 kcal/mol).
- Lower off-target promiscuity (predicted via chemoproteomics databases).
Validate predictions using SPR (Surface Plasmon Resonance) for kinetic profiling .
Q. What statistical approaches are optimal for analyzing non-linear dose-response relationships in this compound studies?
- Methodological Answer : Use four-parameter logistic (4PL) regression for sigmoidal curves. For heteroscedastic data, apply weighted least squares or Bayesian hierarchical models . Report confidence intervals (95% CI) and AIC/BIC values to compare model fits .
Q. How should researchers validate this compound’s target engagement in complex biological matrices?
- Methodological Answer : Combine chemical proteomics (e.g., affinity pulldown with biotinylated probes) and SPR-based cellular thermal shift assays (CETSA) . Confirm specificity using CRISPR-KO models of putative targets .
Guidelines for Data Reporting and Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
